trans-4-Fluorocyclohexanecarboxylic Acid
Description
Significance of Fluorinated Cyclohexane (B81311) Derivatives in Contemporary Chemical Science
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov In medicinal chemistry, fluorine substitution is a widely used strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.netresearchgate.net Fluorine's high electronegativity and small size can influence molecular conformation and basicity, leading to improved pharmacological profiles. researchgate.net Specifically, fluorinated cyclohexane rings are sought-after motifs because the cyclohexane scaffold provides a three-dimensional structure that can effectively probe biological space, while the fluorine atom imparts the aforementioned beneficial properties.
The strategic placement of fluorine on a cyclohexane ring can lead to derivatives with desirable characteristics for various applications. These characteristics include:
Enhanced Lipophilicity: The C-F bond can increase a molecule's ability to pass through biological membranes. nih.gov
Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to metabolic degradation, prolonging the active life of a drug. researchgate.net
Conformational Control: The presence of a fluorine atom can influence the conformational preference of the cyclohexane ring, which is crucial for precise interactions with biological targets.
Overview of trans-4-Fluorocyclohexanecarboxylic Acid as a Research Target
This compound is a bifunctional molecule, possessing both a carboxylic acid group and a fluorine atom on a cyclohexane ring. The "trans" designation indicates that the fluorine atom and the carboxylic acid group are on opposite sides of the cyclohexane ring. This specific stereochemistry is often crucial for its utility in various synthetic applications.
The primary research interest in this compound stems from its role as a versatile intermediate. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as amidation and esterification, allowing for its incorporation into larger molecular frameworks. The fluorinated cyclohexane moiety, in turn, introduces the desirable properties associated with fluorination.
Key physical and chemical properties of this compound are summarized in the table below:
| Property | Value |
| CAS Number | 174771-54-1 |
| Molecular Formula | C₇H₁₁FO₂ |
| Molecular Weight | 146.16 g/mol |
Scope and Academic Relevance of Current Research Endeavors
Current academic research involving this compound is multifaceted and spans several disciplines. In medicinal chemistry, it is being investigated as a key component in the synthesis of novel therapeutic agents. For instance, it has been incorporated into potent antagonists for the VLA-4 receptor, which is a target for inflammatory diseases. nih.gov
In the realm of materials science, fluorinated compounds, including derivatives of this compound, are explored for their potential use in liquid crystals and polymers. The polarity of the C-F bond can influence the self-assembly and macroscopic properties of these materials.
Furthermore, synthetic chemists are actively developing more efficient and stereoselective methods for the preparation of this compound and its derivatives. These efforts are crucial for making these valuable building blocks more accessible for broader research and development. The synthesis often involves the reduction of fluorinated aromatic precursors, followed by separation of the cis and trans isomers. googleapis.comgoogle.compatsnap.com
The ongoing research into this compound underscores its importance as a fundamental building block in modern chemical science. Its unique combination of a reactive functional group and a fluorinated alicyclic scaffold ensures its continued relevance in the pursuit of new medicines and advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
4-fluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDEBKXOXPBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-41-3 | |
| Record name | 4-fluorocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Trans 4 Fluorocyclohexanecarboxylic Acid and Its Precursors
Stereoselective Synthesis Approaches for trans-4-Fluorocyclohexanecarboxylic Acid
The synthesis of this compound places significant emphasis on controlling the stereochemistry of the 1,4-disubstituted cyclohexane (B81311) ring. The desired trans configuration, where the fluorine and carboxylic acid groups are on opposite sides of the ring's plane, is crucial for its application in various fields, including liquid crystal technology and pharmaceutical development. Achieving high diastereoselectivity is a primary challenge, and several strategies have been developed to favor the formation of the thermodynamically more stable trans isomer over the cis alternative.
Catalytic Hydrogenation Strategies for Cyclohexane Ring Formation
A primary and industrially scalable method for synthesizing the cyclohexanecarboxylic acid core is the catalytic hydrogenation of an aromatic precursor, typically 4-hydroxybenzoic acid or a related derivative. The stereochemical outcome of this reaction—the ratio of trans to cis isomers—is heavily influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.
Ruthenium (Ru) and Rhodium (Rh) are preferred catalysts, often supported on carbon (C) or aluminum oxide (Al₂O₃). google.com Ruthenium catalysts are noted for providing higher yields and being more cost-effective than rhodium. google.com The reaction is typically conducted under basic conditions, which can influence the stereoselectivity. For the synthesis of the related compound, trans-4-amino-l-cyclohexanecarboxylic acid, basic conditions using catalysts containing Ruthenium, Rhodium, Nickel, Platin, and Palladium have been shown to produce a trans ratio of more than 75%. google.com Carbon is often the preferred support material as it can lead to shorter reaction times compared to aluminum oxide. google.com
For the synthesis of the analogous trans-4-hydroxycyclohexanecarboxylate, hydrogenation of p-hydroxybenzoic acid using a Ruthenium on carbon (Ru/C) catalyst in water is a key step. google.com Subsequent isomerization under basic conditions, using a sodium alkoxide like sodium methoxide (B1231860) in methanol (B129727), is then employed to increase the proportion of the desired trans isomer to over 90%. google.com This two-step approach, involving initial hydrogenation followed by controlled isomerization, is a common strategy to maximize the yield of the thermodynamically favored trans product.
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (MPa) | Key Feature |
| Ruthenium (Ru) | Carbon | Water / Isopropanol (B130326) | 100 | 1.5 | High yield, good trans/cis ratio, cost-effective. google.comgoogle.com |
| Rhodium (Rh) | Carbon | Isopropanol | 60 | 1 | Effective under mild conditions, good trans/cis ratio. google.com |
| Palladium (Pd) | Carbon | Water | 80-150 | 1-3 | Used in hydrogenation of related hydroxy-derivatives. google.com |
| Raney Nickel (Ni) | - | - | - | - | Used for related aminobenzoic acid hydrogenation. google.com |
Halogenation and Fluorination Techniques in Cyclohexane Systems
Introducing fluorine into a pre-formed cyclohexane ring requires specialized halogenation techniques. Direct fluorination of C-H bonds is challenging, so methods often involve the conversion of other functional groups, such as hydroxyl groups, into fluorine. Electrophilic fluorinating agents are pivotal in modern organic synthesis for their ability to add fluorine to molecules under relatively mild conditions.
Reagents like Selectfluor® (F-TEDA-BF₄) are powerful electrophilic fluorine sources used for a variety of transformations. bohrium.comresearchgate.net These reagents can be used in the fluorination of carbonyl compounds, C-H bonds, and in ring-opening fluorination reactions. researchgate.net For instance, a method for the decarboxylative fluorination of aliphatic carboxylic acids has been developed using photoredox catalysis in combination with Selectfluor. princeton.edu This process involves the generation of an alkyl radical from the carboxylic acid, which is then trapped by the fluorine source. princeton.edu While not a direct fluorination of the cyclohexane C-H bond, this highlights a modern approach to installing fluorine by replacing a carboxylic acid group, a strategy that could be adapted for precursors like cyclohexane-1,4-dicarboxylic acid.
Another strategy is the hydroxy-fluorine exchange. A regio- and stereoselective method has been developed for synthesizing fluorinated β-aminocyclohexanecarboxylic acid derivatives where a hydroxyl group is first installed and then exchanged for fluorine. nih.gov This demonstrates that functional group interconversion is a viable pathway to access fluorinated cyclohexane systems with high stereocontrol.
Enantioselective and Diastereoselective Synthesis of Fluorinated Cyclohexanecarboxylic Acids
While this compound itself is achiral, the principles of enantioselective and diastereoselective synthesis are critical when preparing its chiral derivatives or when precise control over multiple stereocenters is required. Diastereoselective synthesis is central to obtaining the trans isomer in high purity. As discussed, the hydrogenation of aromatic precursors often yields a mixture of cis and trans isomers, with the ratio being dependent on the catalyst and conditions. google.com The subsequent isomerization step, driven by thermodynamic control, is a key diastereoselective process that enriches the more stable trans product. google.com
In chemoenzymatic approaches, enzymes can provide high levels of stereoselectivity. For example, transaminases have been used to catalytically resolve mixtures of cis/trans-4-substituted cyclohexane-1-amines. nih.gov This process works through a dynamic cis-to-trans isomerization, where the enzyme selectively deaminates the cis-isomer, allowing the remaining product to be highly enriched in the trans-form. nih.gov Such biocatalytic methods offer a pathway to high diastereomeric purity under mild conditions.
Precursor-Directed Biosynthesis and Chemoenzymatic Synthesis Routes
Precursor-directed biosynthesis is an innovative technique that utilizes the natural biosynthetic machinery of a microorganism to incorporate unnatural building blocks into a final product. nih.gov This approach involves feeding a structurally similar but modified precursor to the organism, which then processes it to create a novel analogue of a natural product. This method has been successfully used to generate fluorinated versions of complex molecules like iturin A, bacillamides, and polyketides by supplying fluorinated amino acids or other precursors to the culture medium. rsc.orgnih.govbiorxiv.org While a direct biosynthesis of this compound is not established, the principle could be applied by feeding a fluorinated precursor to an organism that produces cyclohexane-containing metabolites.
Chemoenzymatic synthesis combines chemical reactions with biological catalysis to achieve high selectivity and efficiency. Enzymes like lipases and transaminases are powerful tools for stereoselective transformations. nih.govresearchgate.net A notable example is the use of a single transaminase to produce highly pure trans-4-substituted cyclohexane-1-amines from a cis/trans mixture. nih.gov The enzyme selectively acts on the cis-isomer, effectively removing it from the mixture and enabling a dynamic isomerization process that converts the intermediate ketone back to the thermodynamically favored trans-amine. nih.gov This strategy highlights the potential for enzymes to resolve diastereomeric mixtures and could be conceptually applied to precursors of this compound.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key variables include the choice of catalyst, solvent, temperature, pressure, and reaction time. Academic and industrial research focuses on fine-tuning these parameters to develop efficient, cost-effective, and scalable synthetic processes.
In the catalytic hydrogenation of p-aminobenzoic acid, a related precursor, catalyst concentration has been shown to be a critical factor. Best results were obtained with catalyst concentrations between 15-60% (w/w relative to the starting material). google.com Temperature also plays a significant role; studies on other reactions show that screening temperatures (e.g., from ambient to 110 °C) is necessary to find the optimal point for the best yield. researchgate.net
Solvent Effects and Reaction Catalysis
The choice of solvent can profoundly impact reaction outcomes, including yield and stereoselectivity. In the hydrogenation of aminobenzoic acid derivatives, solvents such as water, acetone, isopropanol, ethanol, and methanol have been explored. google.com A mixture of water and isopropanol has been found to yield excellent results, though water alone is also a feasible solvent. google.com The use of environmentally benign solvents like water is a significant advantage for industrial applications.
Catalysis is at the heart of the synthesis of the cyclohexane ring. The selection of the metal catalyst and its support material dictates the reaction's efficiency and stereochemical outcome.
| Parameter | Variation | Effect on Reaction | Source |
| Catalyst | Ruthenium vs. Rhodium | Ruthenium often provides higher yields and is more economical. | google.com |
| Catalyst Support | Carbon vs. Aluminum Oxide | Carbon support can lead to lower reaction times. | google.com |
| Solvent | Water, Isopropanol, Ethanol | A mixture of water and isopropanol achieved the best results for a related hydrogenation. | google.com |
| Base | NaOH | Basic conditions are used to promote the desired stereoselectivity in hydrogenation. | google.com |
| Temperature | 80 - 150 °C | Optimal temperature is crucial for maximizing yield and reaction rate. | google.com |
| Pressure | 1 - 3 MPa | Higher pressure is typically required for aromatic ring hydrogenation. | google.com |
Impurity Minimization Strategies in Radiochemical Synthesis
The production of high-purity [¹⁸F]this compound for PET imaging necessitates rigorous control over potential impurities. The primary synthetic route involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride, followed by hydrolysis. Each step, however, presents opportunities for the formation of byproducts that can compromise the final product's quality.
A common precursor for this synthesis is an ester of cis-4-(tosyloxy)cyclohexanecarboxylic acid. The cis configuration of the leaving group (tosyloxy) is crucial, as the subsequent Sₙ2 reaction with [¹⁸F]fluoride proceeds with an inversion of stereochemistry, yielding the desired trans-fluorinated product. The synthesis of this precursor typically starts from commercially available ethyl 4-oxocyclohexanecarboxylate (B1232831).
Precursor Synthesis Pathway:
Reduction: The initial step involves the reduction of ethyl 4-oxocyclohexanecarboxylate to a mixture of cis- and trans-ethyl 4-hydroxycyclohexanecarboxylate. This reduction is commonly achieved using reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent. prepchem.com
Isomer Separation/Enrichment: The resulting mixture of cis and trans isomers may be carried forward, or separation can be performed to enrich the cis-isomer, which is the precursor to the desired trans-fluorinated product after fluorination.
Tosylation: The hydroxyl group of ethyl cis-4-hydroxycyclohexanecarboxylate is then converted into a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine. nih.govorgsyn.org This yields ethyl cis-4-(tosyloxy)cyclohexanecarboxylate.
Radiosynthesis and Impurity Formation:
The radiosynthesis involves the nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride, followed by hydrolysis of the ester to yield the final carboxylic acid.
Key Reaction: ethyl cis-4-(tosyloxy)cyclohexanecarboxylate + [¹⁸F]F⁻ → [¹⁸F]ethyl trans-4-fluorocyclohexanecarboxylate + TsO⁻
[¹⁸F]ethyl trans-4-fluorocyclohexanecarboxylate + OH⁻/H⁺ → [¹⁸F]this compound + EtOH
Several potential impurities can arise during this process:
Elimination Byproducts: A significant side reaction in nucleophilic fluorination is the elimination of the tosyloxy group, leading to the formation of unsaturated compounds like ethyl cyclohex-3-enecarboxylate. nih.govucla.edu This is often promoted by the basic conditions used for the fluorination reaction.
Alcohol Impurities: Incomplete fluorination or hydrolysis of the tosylate precursor can result in the presence of ethyl cis-4-hydroxycyclohexanecarboxylate in the reaction mixture. wustl.edu
Stereoisomeric Impurities: While the Sₙ2 reaction is stereospecific, any trans-tosylate precursor present will lead to the formation of the [¹⁸F]cis-4-Fluorocyclohexanecarboxylic acid isomer.
Incomplete Hydrolysis: If the final hydrolysis step is incomplete, the final product will be contaminated with [¹⁸F]ethyl trans-4-fluorocyclohexanecarboxylate.
Strategies for Minimizing Impurities:
To ensure high radiochemical purity, several strategies can be employed:
Optimization of Reaction Conditions:
Base: The choice and amount of base are critical. Weakly basic conditions can help to suppress the elimination side reaction. prepchem.com The use of a combination of Kryptofix 222 (K₂₂₂) and a mild base like potassium carbonate is a common practice to enhance the nucleophilicity of the fluoride (B91410) ion while minimizing basicity-driven side reactions. wustl.edu
Solvent: The use of polar aprotic solvents like acetonitrile (B52724) is standard for nucleophilic fluorination. nih.gov However, the use of tert-alcohols as solvents has been shown to reduce the formation of elimination byproducts in some cases. radiologykey.com
Precursor Purity: Ensuring the high purity of the ethyl cis-4-(tosyloxy)cyclohexanecarboxylate precursor is essential to prevent the formation of stereoisomeric impurities.
Efficient Hydrolysis: Ensuring complete hydrolysis of the ester group is crucial. This can be achieved by optimizing the concentration of the acid or base used for hydrolysis and the reaction time.
Purification Methods: Solid-phase extraction (SPE) is a widely used technique for the purification of radiolabeled compounds. A combination of ion-exchange and reversed-phase cartridges can effectively remove unreacted [¹⁸F]fluoride, the tosylate precursor, and other non-ionic impurities. nih.gov For instance, an anion-exchange cartridge can trap the final acidic product while allowing neutral impurities to pass through, after which the product can be eluted with a suitable buffer.
Interactive Data Table: Radiosynthesis Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Precursor | ethyl cis-4-(tosyloxy)cyclohexanecarboxylate | ethyl cis-4-(tosyloxy)cyclohexanecarboxylate | ethyl cis-4-(tosyloxy)cyclohexanecarboxylate | - |
| [¹⁸F]Fluoride Activation | K₂₂₂/K₂CO₃ | Tetrabutylammonium bicarbonate | K₂₂₂/KHCO₃ | Enhanced nucleophilicity of [¹⁸F]F⁻ |
| Solvent | Acetonitrile | Dimethylformamide (DMF) | tert-Butanol | Optimization of solubility and side reactions |
| Temperature | 80 °C | 100 °C | 60 °C | Balancing reaction rate and impurity formation |
| Hydrolysis | 1 M HCl | 2 M NaOH | 1 M NaOH | Complete conversion to the carboxylic acid |
| Purification | SPE (C18 + Anion Exchange) | SPE (Alumina + C18) | HPLC | High radiochemical and chemical purity |
Research Findings on Impurity Control:
Studies on nucleophilic fluorination reactions have highlighted several key findings for minimizing impurities. The use of bulky, non-nucleophilic bases can steer the reaction away from elimination pathways. ucla.edu Furthermore, the careful control of residual water content is crucial, as water can deactivate the [¹⁸F]fluoride and lead to the formation of alcohol byproducts. wustl.edu The implementation of automated synthesis modules allows for precise control over reaction parameters, leading to more consistent and purer products.
Conformational Analysis and Stereochemical Investigations
Chair-Boat Interconversion Dynamics in Fluorinated Cyclohexane (B81311) Systems
The cyclohexane ring is not static; it undergoes a rapid conformational interconversion process known as a "ring flip." For the transition from one chair conformation to another, the molecule must pass through several higher-energy intermediate states. libretexts.org The generally accepted pathway for this interconversion is:
Chair → Half-Chair → Twist-Boat → Boat → Twist-Boat → Half-Chair → Chair wikipedia.orgyoutube.com
| Conformation | Relative Energy (kJ/mol) | Key Strain Features |
|---|---|---|
| Chair | 0 | No angle or torsional strain |
| Twist-Boat | 23 | Slight angle and torsional strain |
| Boat | 29 | Torsional strain and flagpole steric strain |
| Half-Chair | 45 | Significant angle and torsional strain |
Note: Energy values are approximate for unsubstituted cyclohexane and serve as a baseline for understanding the conformational landscape. libretexts.org
Influence of Fluorine and Carboxyl Substituents on Cyclohexane Conformation
In substituted cyclohexanes, the chair conformation is still preferred, but the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to steric hindrance, substituents generally favor the more spacious equatorial position. msu.edu This preference is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.org
For a trans-1,4-disubstituted cyclohexane like trans-4-Fluorocyclohexanecarboxylic Acid, the two chair conformations are (axial-F, equatorial-COOH) and (equatorial-F, axial-COOH). The equilibrium between these two chair forms is determined by the relative steric demands of the fluorine and carboxyl groups.
| Substituent | A-Value (kcal/mol) | Equatorial Preference |
|---|---|---|
| -F (Fluorine) | 0.15 - 0.38 | Weak |
| -COOH (Carboxylic Acid) | 1.35 - 1.46 | Strong |
The carboxyl group has a significantly larger A-value than the fluorine atom, indicating a much stronger preference for the equatorial position to avoid 1,3-diaxial interactions. wikipedia.org Consequently, the conformational equilibrium for this compound overwhelmingly favors the chair conformer where the larger carboxylic acid group occupies the equatorial position, forcing the smaller fluorine atom into the axial position.
Stereoelectronic Effects of Fluorine on Molecular Structure
Beyond simple steric bulk, the fluorine atom exerts powerful stereoelectronic effects that influence molecular conformation. Fluorine is the most electronegative element, creating a highly polar C-F bond. This polarity introduces dipole-dipole interactions and hyperconjugative effects that can stabilize or destabilize certain conformations. st-andrews.ac.ukst-andrews.ac.uk
Computational Chemistry Approaches for Conformational Energy Landscape Elucidation
Computational chemistry provides essential tools for exploring the conformational energy landscape of molecules like this compound, offering insights that complement experimental data.
Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure and relative energies of different molecular conformations. rsc.orgchemrxiv.org High-level DFT calculations can accurately predict the energy differences between axial and equatorial conformers and map the transition states for interconversion.
For fluorinated organic molecules, functionals such as M06-2X combined with large basis sets like aug-cc-pVTZ have been shown to provide reliable results that account for the complex electronic effects of fluorine. researchgate.netst-andrews.ac.uk A typical DFT study on this compound would involve:
Geometry Optimization: Calculating the lowest energy structure for each conformer (e.g., the two chair forms, boat, twist-boat).
Energy Calculation: Determining the single-point energies of the optimized geometries to establish their relative stabilities.
Frequency Analysis: Confirming that the optimized structures are true energy minima and calculating thermodynamic properties like Gibbs free energy.
These studies can precisely quantify the energy penalty of placing the carboxyl group in the axial position and elucidate the subtle stereoelectronic contributions to conformational preference. mdpi.commdpi.com
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov Unlike DFT, which typically examines static structures, MD simulations provide a dynamic picture of conformational changes. researchgate.netresearchgate.net
In an MD simulation of this compound, the molecule would be placed in a simulated environment (e.g., a box of water molecules to mimic solution). The forces on each atom are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over short time steps. By running the simulation for a sufficient length of time (nanoseconds to microseconds), one can observe dynamic processes such as:
Chair-chair ring flips.
The time-averaged population of different conformers.
The interaction of the solute with solvent molecules.
The flexibility and vibrational motions of the molecule.
MD simulations are particularly valuable for understanding how the molecular conformation behaves in a realistic, dynamic environment, which is crucial for predicting its properties in solution. nih.gov
Derivatization and Chemical Modification Strategies
Formation of Esters, Amides, and Other Carboxylic Acid Derivatives
The carboxylic acid moiety is readily converted into a wide array of derivatives, a common strategy in drug design to modulate properties such as solubility, stability, and cell permeability. Standard organic synthesis protocols are applicable for these transformations.
Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.
Amidation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov
Activated Esters: For specialized applications, such as bioconjugation, the carboxylic acid can be converted into a more reactive form, like an N-hydroxysuccinimide (NHS) ester. These activated esters readily react with nucleophiles, such as the amine groups on peptides or proteins, to form stable amide bonds. nih.gov
The derivatization of carboxylic acids is also a key step in analytical methods, where conversion to fluorescent or UV-active derivatives allows for sensitive detection by high-performance liquid chromatography (HPLC). nih.govresearchgate.netresearchgate.net
Table 1: Representative Carboxylic Acid Derivatization Reactions
| Derivative Type | Reagents and Conditions | Purpose |
|---|---|---|
| Methyl Ester | Methanol (B129727) (CH₃OH), Sulfuric Acid (H₂SO₄) | Increase lipophilicity, protect acid group |
| Amide | Amine (R-NH₂), EDC, HOBt | Introduce new functional groups, peptide synthesis |
| N-Hydroxysuccinimide Ester | N-Hydroxysuccinimide, DCC | Create an activated intermediate for bioconjugation |
| Fluorescent Ester | Fluorescent labeling reagent, Carbodiimide | Enable sensitive detection in analytical assays nih.gov |
Functionalization at the Cyclohexane (B81311) Ring System
Altering the cyclohexane scaffold itself is more challenging but offers a route to novel analogs with distinct spatial arrangements and properties. While direct C-H functionalization of the saturated ring is difficult, strategies can be adapted from related fluorinated cyclohexane systems. researchgate.net
One established approach involves starting with unsaturated precursors, such as a cyclohexene-carboxylic acid derivative. This allows for regio- and stereoselective reactions across the double bond, such as hydroxylation or iodooxazine formation, to introduce new functional groups. nih.govnih.gov Subsequent chemical steps can then be used to achieve the desired functionalization on the saturated ring. For instance, a hydroxyl group can be introduced and later converted to a fluorine atom or other functionalities. nih.govnih.gov
Introduction of Additional Chiral Centers and Their Control
The trans-4-Fluorocyclohexanecarboxylic Acid molecule is achiral. However, introducing new substituents onto the cyclohexane ring can generate one or more chiral centers. Controlling the stereochemistry of these new centers is crucial for developing stereoisomerically pure compounds, which is often a requirement for pharmaceutical applications.
Stereoselective synthesis methods are employed to achieve this control. These methods can involve:
Substrate-controlled reactions: The existing geometry of the cyclohexane ring can direct the approach of reagents to favor the formation of one stereoisomer over another.
Chiral auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to guide a subsequent reaction in a stereoselective manner, after which the auxiliary is removed.
Asymmetric catalysis: Chiral catalysts can be used to favor the formation of a specific enantiomer or diastereomer.
Research on related cyclic amino acids has demonstrated that regio- and stereoselective methods, such as those involving epoxidation or iodooxazine formation on unsaturated precursors, can effectively control the stereochemistry of newly introduced functional groups on a cyclohexane ring. nih.govnih.govmdpi.com
Radiosynthesis of Fluorine-18 (B77423) Labeled Analogs
Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with a half-life of approximately 110 minutes, making it ideal for Positron Emission Tomography (PET) imaging in clinical diagnostics and drug development. nih.govuchicago.edu Labeling molecules like this compound with ¹⁸F allows for non-invasive in vivo imaging. The two primary strategies for this are nucleophilic substitution and isotopic exchange.
Nucleophilic fluorination is the most common method for introducing ¹⁸F into organic molecules. uchicago.edu This approach involves a chemical synthesis where a leaving group is displaced by the nucleophilic [¹⁸F]fluoride ion.
For this compound, this would typically involve a multi-step synthesis:
Precursor Synthesis: A precursor molecule is synthesized where the C4 position of the cyclohexane ring bears a good leaving group, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). The stereochemistry of this leaving group must be cis relative to the carboxylic acid to yield the trans product via an Sₙ2 inversion of configuration.
Radiolabeling: The precursor is reacted with a source of [¹⁸F]fluoride, such as [¹⁸F]KF complexed with a cryptand like Kryptofix 2.2.2 (K₂₂₂) or [¹⁸F]TBAF (tetrabutylammonium fluoride). The [¹⁸F]fluoride displaces the leaving group to form the C-¹⁸F bond.
Purification: The final ¹⁸F-labeled product is purified, typically using HPLC, to remove unreacted precursor and radioactive impurities.
This method generally produces radiotracers with high molar activity, which is crucial for minimizing pharmacological effects during a PET scan. uchicago.edu
Table 2: General Conditions for Nucleophilic ¹⁸F-Fluorination
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Precursor | Alicyclic system with a suitable leaving group (e.g., tosylate, triflate) | Leaving group ability influences reaction efficiency. |
| ¹⁸F Source | [K/K₂₂₂]⁺[¹⁸F]F⁻, [¹⁸F]TBAF | The choice of counter-ion and phase-transfer catalyst is critical. |
| Solvent | Aprotic polar solvents (e.g., Acetonitrile (B52724), DMSO) | Must be anhydrous to maintain fluoride (B91410) nucleophilicity. |
| Temperature | 80 - 120 °C | Heat is typically required to drive the substitution reaction. |
Isotopic exchange (IEX) is an alternative labeling strategy where a stable ¹⁹F atom already present in the molecule is swapped for a radioactive ¹⁸F atom. nih.govresearchgate.net The primary advantage of this method is its simplicity, as the non-radioactive compound of interest serves as its own precursor. nih.gov
The ¹⁹F/¹⁸F exchange reaction typically requires harsh conditions or the use of catalysts, such as Lewis acids, to facilitate the process. nih.gov The reaction involves the equilibrium between the ¹⁹F-containing molecule and the [¹⁸F]fluoride in solution.
Key features of IEX labeling include:
Molar Activity: A significant drawback is that the final product is a mix of the ¹⁸F-labeled compound and a large excess of the original ¹⁹F compound. This results in lower molar activity compared to traditional nucleophilic methods. researchgate.net
Mild Conditions: Recent advancements have explored IEX methods under milder conditions, making the strategy more appealing for sensitive molecules. nih.gov
For this compound, an IEX approach would involve incubating the compound with a source of [¹⁸F]fluoride under optimized conditions (e.g., specific temperature, solvent, and catalyst) to achieve the desired exchange. nih.govresearchgate.net
Applications in Medicinal Chemistry and Drug Design Principles
Role as a Privileged Scaffold or Bioisostere in Receptor Ligand Design
The trans-4-fluorocyclohexane moiety is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. mdpi.comchemrxiv.org It is also utilized as a bioisostere, a substituent that retains the essential biological activity of the parent molecule while potentially improving its physicochemical or pharmacokinetic properties.
One of the most notable applications of trans-4-fluorocyclohexanecarboxylic acid is in the design of ligands for serotonin (B10506) receptors, particularly the 5-HT1A subtype. These receptors are implicated in a variety of neurological and psychiatric disorders, making them an important target for drug development. nih.gov
Fluorinated analogs of the well-known 5-HT1A receptor ligand WAY 100635, incorporating the trans-4-fluorocyclohexanecarboxamide moiety, have been synthesized and evaluated. nih.gov These compounds, known as FCWAYs, have demonstrated high affinity for the 5-HT1A receptor. nih.gov The trans-4-fluoro isomer, in particular, has shown promise for measuring receptor density due to its favorable pharmacokinetic properties. nih.gov The inclusion of the fluorinated cyclohexane (B81311) ring helps to fine-tune the lipophilicity and metabolic stability of these ligands, which is crucial for their in vivo performance.
Below is a table summarizing the properties of different fluorinated WAY 100635 analogs:
| Compound | Position of Fluorine | Stereochemistry | Affinity for 5-HT1A Receptor | Potential Application |
| FCWAY | 4 | trans | High | Measuring receptor density |
| FCWAY | 4 | cis | - | - |
| FCWAY | 3 | trans | - | - |
| FCWAY | 3 | cis | Lower | Measuring dynamic receptor changes |
Data sourced from multiple studies on fluorinated WAY 100635 analogs. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. numberanalytics.com For fluorinated cyclohexane moieties, SAR studies explore how the position and stereochemistry of the fluorine atom affect a compound's interaction with its biological target. nih.gov
The introduction of a fluorine atom can alter a molecule's conformational preferences, pKa, and metabolic stability. nih.govresearchgate.net In the context of receptor ligands, these changes can lead to enhanced binding affinity and selectivity. For instance, the trans-4-fluoro substitution on the cyclohexane ring provides a conformationally restricted scaffold that can be optimized for specific receptor binding pockets. The strategic placement of fluorine can also block sites of metabolism, thereby increasing the drug's half-life. researchgate.net
Design and Synthesis of Enzyme Inhibitors Incorporating this compound Fragments
The unique structural and electronic properties of this compound also make it an attractive component in the design of enzyme inhibitors. The rigid cyclohexane core can serve as a scaffold to present key functional groups in a precise orientation for optimal interaction with an enzyme's active site. The fluorine atom can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site, thereby enhancing inhibitory potency.
Precursor in the Development of Radioligands for Molecular Imaging (excluding clinical outcomes)
Molecular imaging techniques, such as Positron Emission Tomography (PET), rely on radiolabeled molecules (radioligands) to visualize and quantify biological processes in vivo. nih.gov this compound serves as a valuable precursor for the synthesis of fluorine-18 (B77423) ([¹⁸F]) labeled radioligands. uchicago.edu
The synthesis of [¹⁸F]-labeled imaging probes often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. uchicago.edunih.gov The this compound scaffold can be readily modified to incorporate a suitable leaving group, allowing for efficient radiolabeling. For example, [¹⁸F]FCWAY has been synthesized for PET imaging of 5-HT1A receptors. nih.gov The radiosynthesis typically involves a multi-step process, starting with the preparation of a precursor molecule, followed by the radiolabeling reaction and subsequent purification.
A representative radiochemical synthesis might involve the following steps:
Synthesis of a precursor molecule containing the trans-cyclohexanecarboxylic acid moiety with a suitable leaving group (e.g., a tosylate or mesylate) at the 4-position.
Nucleophilic fluorination using [¹⁸F]fluoride to displace the leaving group.
Purification of the resulting [¹⁸F]-labeled radioligand using techniques such as High-Performance Liquid Chromatography (HPLC).
The decay-corrected radiochemical yield for such syntheses can vary but is a critical parameter for the feasibility of producing the radiotracer for imaging studies. nih.gov
Understanding the metabolic fate of a radioligand is crucial for interpreting imaging data. doi.org The biotransformation of fluorinated compounds can be influenced by the position of the fluorine atom. doi.orgdntb.gov.ua The carbon-fluorine bond is very strong, which can make the molecule more resistant to metabolic degradation at that position. dntb.gov.ua
In the case of radioligands incorporating the this compound fragment, metabolic studies are performed to identify the major metabolites and to assess their potential to interfere with the imaging signal. In vitro studies using liver microsomes or hepatocytes, as well as in vivo studies in animal models, are employed to investigate the metabolic profile. nih.gov The rate of defluorination is a key parameter that is assessed, as the release of [¹⁸F]fluoride can lead to non-specific uptake in bone, which can confound the PET image. nih.gov
Exploration in Other Pharmacologically Relevant Compound Classes
The utility of the this compound motif extends beyond a single target class, demonstrating its versatility as a bioisosteric replacement and a key building block in the design of novel therapeutics for a range of diseases. Its rigid, three-dimensional structure and the electronic properties imparted by the fluorine atom allow for its incorporation into diverse molecular scaffolds, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. Researchers have successfully integrated this moiety into molecules targeting inflammatory conditions and respiratory diseases, showcasing its broad applicability in medicinal chemistry.
Integrin Antagonists: VLA-4 Inhibitors
One of the notable applications of a trans-4-substituted cyclohexanecarboxylic acid framework is in the development of potent antagonists for the Very Late Antigen-4 (VLA-4), an integrin protein that plays a crucial role in cell adhesion and inflammatory processes. In the quest for novel anti-inflammatory agents, researchers identified that replacing a flexible benzoic acid moiety with a more rigid cyclohexanecarboxylic acid could lead to a significant improvement in the therapeutic profile of VLA-4 inhibitors.
A key study focused on optimizing a series of VLA-4 antagonists where initial benzoic acid derivatives exhibited poor pharmacokinetic properties. nih.gov By substituting the diphenylurea moiety of the initial compounds with a 2-(2-methylphenylamino)benzoxazole group and subsequently optimizing the carboxylic acid portion, a novel and potent VLA-4 antagonist was discovered. nih.gov The introduction of a trans-4-substituted cyclohexanecarboxylic acid led to the identification of a derivative with a remarkable inhibitory concentration (IC50) of 2.8 nM. nih.gov Furthermore, this compound demonstrated favorable pharmacokinetic properties in rats, with a clearance (CL) of 3.3 ml/min/kg and an oral bioavailability (F) of 51%. nih.gov This work underscores the value of the trans-cyclohexanecarboxylic acid scaffold in designing potent and orally available VLA-4 antagonists for the treatment of inflammatory diseases.
Enzyme Inhibitors: Phosphodiesterase 4 (PDE4) Inhibitors
The trans-cyclohexanecarboxylic acid scaffold has also been instrumental in the design of inhibitors for phosphodiesterase 4 (PDE4), an enzyme that is a key regulator of intracellular cyclic AMP (cAMP) levels and a validated target for the treatment of chronic obstructive pulmonary disease (COPD). The development of PDE4 inhibitors has been challenging due to dose-limiting side effects such as nausea and emesis.
In an effort to develop an improved PDE4 inhibitor, a series of compounds were optimized with a focus on enhancing solubility and pharmacokinetic properties. This research led to the identification of 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid as a clinical candidate. chemscene.com This compound exhibited exemplary pharmacokinetic properties, which allowed for a novel escalating dose regimen. chemscene.com This dosing strategy enabled the achievement of high plasma drug levels without inducing the typical nausea and emesis associated with PDE4 inhibitors, highlighting a significant advancement in the therapeutic potential of this class of drugs. chemscene.com
The following table summarizes the key findings for the exploration of this compound derivatives in these other pharmacologically relevant compound classes:
| Compound Class | Specific Target | Key Findings |
| Integrin Antagonists | VLA-4 | A trans-4-substituted cyclohexanecarboxylic acid derivative was identified as a novel and potent VLA-4 antagonist with an IC50 of 2.8 nM and favorable pharmacokinetic properties in rats (CL = 3.3 ml/min/kg, F = 51%). nih.gov |
| Enzyme Inhibitors | PDE4 | Optimization of a series of PDE4 inhibitors led to the clinical candidate 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, which demonstrated exemplary pharmacokinetic properties enabling a dosing regimen that avoided common side effects. chemscene.com |
Contributions to Materials Science and Engineering
Incorporation into Polymeric Systems for Enhanced Properties
The introduction of trans-4-Fluorocyclohexanecarboxylic acid into polymeric structures, such as polyesters and polyamides, can significantly modify their physical and chemical properties. The fluorine atom can enhance thermal stability, improve chemical resistance, and alter surface properties like hydrophobicity.
The synthesis of polyesters through the polycondensation of dicarboxylic acids with diols is a versatile method for creating new materials. By replacing traditional dicarboxylic acids with this compound, polymers with unique characteristics can be obtained. The presence of the fluorinated cyclohexane (B81311) ring can disrupt chain packing, leading to changes in crystallinity and melting behavior. Furthermore, the polar C-F bond can introduce specific interactions that influence the macroscopic properties of the polymer.
Research on fluorinated polyesters has shown that the incorporation of fluorine can lead to increased glass transition temperatures (Tg) and improved thermal stability. For instance, polyesters synthesized with fluorinated monomers have demonstrated decomposition temperatures as high as 299.41°C. bit.edu.cn The fluorine content also has a marked effect on the surface properties of the resulting polymers. An increase in fluorine content generally leads to higher water and oil contact angles, indicating increased hydrophobicity and oleophobicity. bit.edu.cn
Below is a table summarizing the properties of various fluorinated polyesters, illustrating the impact of fluorine incorporation.
| Polymer System | Monomers | Key Properties |
| Fluorinated Polyester | 1H, 1H, 2H, 2H-perfluoro-1-decanol, neopentyl glycol, 1, 2, 4-phthalic anhydride | Increased molecular mass, enhanced thermal stability, increased glass transition temperature, increased tensile strength, increased hydrophobicity. bit.edu.cn |
| Fluorinated Polyurethane | Fluorinated polyester polyols, isocyanates | Good low-temperature flexibility, enhanced thermal stability, improved hydrolysis resistance compared to non-fluorinated polyester-based polyurethanes. mdpi.com |
| Fluorinated Poly(ether)s | Bisphenol AF di(3-ethyl-3-oxetanylmethyl ether), bisphenol AF | High transparency at 157 nm. researchgate.net |
While direct studies on polymers derived exclusively from this compound are not extensively documented, the existing research on related fluorinated and cycloaliphatic polymers strongly suggests that its incorporation would yield materials with a desirable combination of thermal stability, chemical resistance, and controlled surface properties.
Development of Liquid Crystalline Phases and Other Organized Materials
The unique molecular geometry and polarity of this compound make it a promising candidate for the design of novel liquid crystalline materials. The rigid cyclohexane ring acts as a mesogenic core, while the terminal carboxylic acid and fluorine atom can be functionalized to introduce the necessary anisotropy and intermolecular interactions that drive the formation of liquid crystalline phases.
Fluorine substitution is a well-established strategy in the design of liquid crystals for display applications. The introduction of fluorine atoms can significantly alter the dielectric anisotropy (Δε), birefringence (Δn), and viscosity of a liquid crystal. Specifically, the placement of fluorine on a cyclohexane ring can induce a strong molecular dipole moment, which is advantageous for creating materials with negative dielectric anisotropy, a key requirement for vertically aligned (VA) liquid crystal displays. rsc.orgresearchgate.net
Studies on liquid crystals containing fluorinated cyclohexane motifs have shown that the stereochemistry of the fluorine atoms is crucial. When fluorine atoms are positioned on one face of the cyclohexane ring, a significant molecular dipole is generated. rsc.org However, this increased polarity can also lead to higher melting points and reduced solubility due to strong electrostatic intermolecular interactions. rsc.orgst-andrews.ac.uk Therefore, the molecular design of liquid crystals based on this compound would need to carefully balance these competing effects.
The table below presents a comparison of properties for different fluorinated liquid crystal systems, highlighting the influence of fluorination on their physical characteristics.
| Liquid Crystal Type | Key Structural Feature | Impact on Properties |
| Axially fluorinated cyclohexane derivatives | Axial fluorine substituents | Can induce nematic phases, but may have a tendency to form smectic B mesophases. researchgate.net |
| Facially polarized cyclohexyl motifs | Multiple fluorine atoms on one face of the cyclohexane ring | Creates a strong molecular dipole, potentially leading to negative dielectric anisotropy. Also results in higher melting points and lower solubility. rsc.orgst-andrews.ac.uk |
| 2,3-Difluoroaryl motifs | Fluorine atoms on an aromatic ring | A successful class of negative dielectric anisotropic liquid crystals. beilstein-journals.org |
Derivatives of this compound, such as esters and amides, could be synthesized to create calamitic (rod-like) or discotic (disk-like) liquid crystals. The interplay between the shape anisotropy of the molecule and the specific interactions introduced by the fluorine atom and the carboxylic acid derivative would determine the type of mesophase formed (e.g., nematic, smectic, or cholesteric).
Role as a Building Block in Advanced Functional Materials
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in determining the structure and function of the MOF. The use of fluorinated linkers has been shown to impart several advantageous properties to MOFs, including:
Enhanced Hydrophobicity: The presence of fluorine atoms within the pores of a MOF can significantly increase its water repellency. researchgate.net This is beneficial for applications such as the separation of gases from humid streams or the removal of organic pollutants from water.
Tuned Gas Adsorption Properties: The polar C-F bonds can create specific interaction sites for gas molecules, leading to enhanced selectivity for gases like CO2. rsc.org
While the direct use of this compound as a linker in MOFs is an emerging area of research, the successful synthesis of MOFs from other fluorinated and cycloaliphatic dicarboxylic acids provides a strong precedent. For example, MOFs have been constructed using tetrafluoroterephthalate linkers, demonstrating the feasibility of incorporating fluorinated carboxylic acids into these frameworks. nih.gov
The following table summarizes the impact of fluorinated linkers on the properties of MOFs.
| MOF System | Fluorinated Linker | Resulting Properties |
| Cu-based MOFs | Perfluorinated biphenyl-based ligands | High hydrophobicity with water contact angles up to 151°. researchgate.net |
| Alkaline earth metal-based MOFs | Fluorinated derivative of BTB-linker | Unique topology and temperature-induced phase transitions. nih.gov |
| Bismuth-based Coordination Polymers | Tetrafluoroterephtalate (F4BDC) | Enhanced stability in aqueous environments and effective for dye adsorption. nih.gov |
The rigid and well-defined structure of this compound makes it an excellent candidate for the rational design of functional MOFs with tailored pore environments for applications in gas storage, separation, and catalysis.
Investigation of Self-Assembly Processes and Supramolecular Architectures
The self-assembly of molecules into well-defined supramolecular architectures is a fundamental principle in materials science. This compound possesses the necessary functional groups to participate in directional non-covalent interactions, leading to the formation of ordered structures.
The carboxylic acid group is a powerful hydrogen-bonding motif, capable of forming strong and directional interactions. This can lead to the formation of dimers, chains, or more complex networks in the solid state. The presence of the fluorine atom can modulate these interactions. Research has shown that fluorination can increase the ability of a carboxylic acid to act as a hydrogen bond donor, potentially leading to stronger or more specific intermolecular interactions. rsc.orgbrighton.ac.uk
Furthermore, the fluorine atom itself can participate in non-covalent interactions, such as halogen bonding, where it acts as a halogen bond acceptor. The interplay between hydrogen bonding from the carboxylic acid and potential halogen bonding or dipole-dipole interactions involving the fluorine atom can lead to the formation of complex and predictable supramolecular synthons. These synthons can then be used to construct extended one-, two-, or three-dimensional networks.
Studies on the co-crystallization of halogen-substituted benzoic acids with other molecules have demonstrated the reliability of using a combination of hydrogen and halogen bonds to control the assembly of supramolecular structures. nih.gov
The table below illustrates how different non-covalent interactions involving halogens and carboxylic acids can direct supramolecular assembly.
| Interacting Molecules | Dominant Non-covalent Interactions | Resulting Supramolecular Motif |
| Fluorinated dicarboxylic acid and a hydrogen bond acceptor | Enhanced hydrogen bonding | Formation of bimolecular networks. rsc.orgbrighton.ac.uk |
| Iodo- or bromo-substituted benzoic acids and amino-pyrimidines | Hydrogen bonding and halogen bonding (I···N, Br···N, I···O) | Primary dimer formation via hydrogen bonds, extended into 1D and 2D architectures by halogen bonds. nih.gov |
| Dicarboxylic acids and primary alkyl amines | Acid-base interactions and van der Waals forces | Formation of supramolecular organogels with controllable morphologies. nih.gov |
The self-assembly of this compound, either on its own or in combination with other complementary molecules, offers a promising route to the bottom-up fabrication of novel materials with controlled architectures and functionalities.
Applications in Agrochemical and Industrial Chemistry
Role as a Synthetic Intermediate in Agrochemical Development
Fluorinated organic compounds are a significant and growing family of commercial agrochemicals. The introduction of fluorine or fluorine-containing groups into a molecule can profoundly impact its biological activity. This is achieved by affecting parameters such as the molecule's binding affinity to target enzymes or receptors, its transport to the site of action, and its resistance to metabolic degradation.
Trans-4-Fluorocyclohexanecarboxylic acid, with its fluorinated alicyclic structure, represents a potential building block for the synthesis of novel active ingredients in crop protection. The cyclohexane (B81311) core provides a rigid, three-dimensional scaffold that can be desirable for specific biological targets, while the fluorine atom can enhance properties such as lipophilicity and metabolic stability. The carboxylic acid group serves as a versatile handle for further chemical modifications, allowing for the construction of more complex molecules like amides and esters, which are common functionalities in agrochemicals.
While direct examples of commercial agrochemicals synthesized from this compound are not readily found, the general importance of fluorinated building blocks in agrochemical research suggests its potential utility. The development of new synthetic methodologies is continually expanding the toolbox for creating innovative agrochemicals, and fluorinated alicyclic carboxylic acids are a valuable class of intermediates in this endeavor.
Use in the Synthesis of Specialty Chemicals for Dyes and Fragrances
In the realm of specialty chemicals, the structural features of a molecule are paramount to its function, whether it be conferring color in a dye or eliciting a specific scent in a fragrance. Cyclohexanecarboxylic acid derivatives, in general, are utilized in these industries.
For dyes, the electronic properties of a chromophore are critical. While the saturated cyclohexane ring of this compound does not itself act as a chromophore, it can be incorporated into larger dye molecules as a structural element. The presence of a fluorine atom can subtly influence the electron distribution within the molecule, potentially fine-tuning the color and improving properties such as lightfastness and chemical stability.
In the fragrance industry, the shape and polarity of a molecule are key determinants of its olfactory properties. Cyclohexane derivatives are common motifs in synthetic fragrances. The introduction of a fluorine atom into such a structure would alter its polarity and intermolecular interactions with olfactory receptors, potentially leading to novel scent profiles. Although there is no specific documentation of this compound being a key intermediate for a widely marketed fragrance, the exploration of fluorinated compounds is an ongoing area of research for creating new and unique fragrance ingredients. The use of related, non-fluorinated cyclohexanecarboxylic acids and their esters in fragrance compositions is known, suggesting that their fluorinated counterparts could offer interesting and unexplored olfactory characteristics.
Biochemical Interactions and Metabolic Studies Excluding Toxicity/safety/clinical
Metabolism of Fluorinated Cyclohexanecarboxylic Acid Derivatives
The metabolism of fluorinated organic compounds is significantly influenced by the high strength of the carbon-fluorine (C-F) bond. This bond is the strongest single bond in organic chemistry, which often imparts metabolic stability to the molecule. rsc.org In many cases, fluorine is strategically introduced into drug candidates to block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life. rsc.orgnih.gov
For a compound like trans-4-Fluorocyclohexanecarboxylic Acid, metabolic transformation would likely involve enzymes from the cytochrome P450 (CYP) superfamily. nih.gov These enzymes are primary drivers of Phase I metabolism, which typically involves oxidation, reduction, or hydrolysis to introduce or expose functional groups.
Potential metabolic pathways for fluorinated alicyclic compounds could include:
Hydroxylation: CYP enzymes could catalyze the hydroxylation of the cyclohexane (B81311) ring at positions other than the fluorine-substituted carbon. This would increase the water solubility of the compound, facilitating its excretion.
Defluorination: While the C-F bond is strong, enzymatic defluorination can occur. nih.gov This process can be mediated by CYP enzymes, which may lead to the formation of a hydroxylated intermediate and the release of a fluoride (B91410) ion. The stability of the C-F bond in an aliphatic ring system like cyclohexane makes this a less probable but still possible metabolic route.
Conjugation (Phase II Metabolism): The carboxylic acid group of this compound is a prime site for Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid or amino acids, to further increase water solubility and facilitate elimination from the body.
It is important to note that the trans stereochemistry of the fluorine and carboxylic acid groups could influence how the molecule fits into the active sites of metabolic enzymes, potentially affecting the rate and regioselectivity of its metabolism.
Enzyme Interactions and Biocatalysis involving Fluorinated Carboxylic Acids
The introduction of fluorine can significantly alter the electronic properties of a molecule, which in turn affects its interactions with enzymes. The high electronegativity of fluorine can influence the acidity of nearby functional groups and create unique electrostatic interactions within an enzyme's active site.
Enzyme Inhibition: Fluorinated molecules are often designed as enzyme inhibitors. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, but its strong electron-withdrawing nature can alter the binding affinity and reactivity of the molecule. For example, fluorinated analogs of substrates can act as competitive inhibitors or, in some cases, mechanism-based inactivators ("suicide substrates") where the enzyme converts the inhibitor into a reactive species that covalently binds to the enzyme.
Biocatalysis: Enzymes are also used for the synthesis and resolution of fluorinated compounds. Hydrolases, such as lipases and esterases, have been employed in the kinetic resolution of racemic mixtures of fluorinated carboxylic acid esters. mdpi.com These enzymes can selectively hydrolyze one enantiomer, allowing for the separation of the two. For instance, lipases from Candida rugosa and Candida cylindracea have been used in the hydrolysis of methyl 2-fluoro-2-arylpropionates. researchgate.net While this example involves an aromatic system, it highlights the potential for enzymatic processing of fluorinated carboxylic acids.
The specific interactions of this compound with enzymes would depend on the target enzyme's structure and function. Its rigid, non-aromatic ring and the presence of both a polar carboxylic acid group and a polar C-F bond would dictate its binding orientation and potential for catalytic turnover or inhibition.
Influence on Biochemical Pathways (e.g., related to secondary metabolite biosynthesis)
The influence of xenobiotics on biochemical pathways is a complex area of study. A compound like this compound could potentially interfere with various metabolic pathways.
Fatty Acid Metabolism: Due to its structural similarity to a fatty acid, it is conceivable that this compound could interact with enzymes involved in fatty acid transport and activation. For example, it could be a substrate or inhibitor of acyl-CoA synthetases, which are responsible for activating fatty acids for entry into metabolic pathways like beta-oxidation.
Secondary Metabolite Biosynthesis: In microorganisms and plants, secondary metabolites are produced through specialized biosynthetic pathways. The introduction of a fluorinated precursor can sometimes lead to the biosynthesis of novel fluorinated natural products. nih.gov If this compound were introduced into a biological system that produces cyclohexanecarboxylic acid-containing secondary metabolites, it might be incorporated into these pathways, leading to the formation of new fluorinated compounds. However, the specificity of the biosynthetic enzymes would be a critical determinant.
Currently, there is a lack of specific research detailing the effects of this compound on any particular biochemical pathway or the biosynthesis of secondary metabolites. Further studies would be required to elucidate any such interactions.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of trans-4-Fluorocyclohexanecarboxylic Acid. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR are the most informative techniques.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the cyclohexane (B81311) ring exists predominantly in a chair conformation. The protons attached to the ring carbons will exhibit complex splitting patterns due to coupling with neighboring protons and the fluorine atom. Key expected signals include:
A downfield signal for the carboxylic acid proton (-COOH), which is typically a broad singlet.
A complex multiplet for the proton on the carbon bearing the fluorine atom (H-4). This proton's signal is split by adjacent protons and shows a characteristic large coupling to the ¹⁹F nucleus.
A multiplet for the proton on the carbon bearing the carboxylic acid group (H-1).
A series of overlapping multiplets for the remaining eight methylene protons on the cyclohexane ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's symmetry, four distinct carbon signals are expected for the cyclohexane ring, in addition to the carboxyl carbon.
The carboxylic acid carbon (-COOH) will appear at the most downfield position (typically 175-185 ppm).
The carbon atom bonded to the fluorine (C-4) will show a characteristic large one-bond C-F coupling constant.
The carbon atom bonded to the carboxylic acid group (C-1).
The two sets of equivalent methylene carbons (C-2/C-6 and C-3/C-5) will also show smaller C-F couplings.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides direct information about the fluorine atom's environment. magritek.com With a 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is ideal for NMR studies. magritek.combeilstein-journals.org The spectrum for this compound is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment around the fluorine. This signal will be split into a multiplet due to coupling with nearby protons, primarily the geminal proton (on C-4) and the vicinal protons. The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap. magritek.com
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |
| ¹H (-COOH) | 10 - 13 | Broad Singlet | - |
| ¹H (H-4) | 4.0 - 5.0 | Multiplet | J(H,F), J(H,H) |
| ¹H (H-1) | 2.0 - 2.5 | Multiplet | J(H,H) |
| ¹H (Ring CH₂) | 1.2 - 2.2 | Overlapping Multiplets | J(H,H), J(H,F) |
| ¹³C (-COOH) | 175 - 185 | Singlet | - |
| ¹³C (C-4) | 85 - 95 | Doublet | ¹J(C,F) |
| ¹³C (C-1) | 40 - 50 | Singlet | ³J(C,F) |
| ¹³C (C-2,6 & C-3,5) | 25 - 35 | Doublets | ²J(C,F), ³J(C,F) |
| ¹⁹F | -170 to -190 | Multiplet | J(F,H) |
Note: The values in this table are predicted based on typical ranges for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound, confirm its elemental composition, and provide structural information through the analysis of fragmentation patterns.
Upon ionization, typically via Electron Ionization (EI) or a softer method like Chemical Ionization (CI) or Electrospray Ionization (ESI), the molecule forms a molecular ion (M⁺·). For this compound (C₇H₁₁FO₂), the exact mass of the molecular ion is 146.0743 g/mol .
The fragmentation of the molecular ion provides a unique fingerprint that aids in structural elucidation. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu Other characteristic fragmentations for this molecule would involve the cyclohexane ring, such as the loss of the fluorine atom or cleavage of the ring itself.
| m/z Value | Possible Fragment Identity | Neutral Loss |
| 146 | [C₇H₁₁FO₂]⁺· | Molecular Ion (M⁺·) |
| 129 | [M - OH]⁺ | Loss of ·OH (17 amu) |
| 101 | [M - COOH]⁺ | Loss of ·COOH (45 amu) |
| 81 | [C₆H₉]⁺ | Loss of ·COOH and HF |
Note: This table presents plausible fragmentation patterns based on the general principles of mass spectrometry for carboxylic acids. libretexts.orgyoutube.com The relative intensities of these fragments would depend on the ionization technique and energy used.
Chromatographic Separations (HPLC, GC, TLC) for Analysis and Purification
Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound. The choice of method depends on the sample's volatility, polarity, and the analytical goal.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis and purification of non-volatile compounds like carboxylic acids. researchgate.net For this compound, a reversed-phase (RP-HPLC) method is typically employed.
Stationary Phase: A C18 or C8 column is commonly used, where the nonpolar stationary phase retains the analyte.
Mobile Phase: A polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), is used. The pH of the aqueous component is often acidified (e.g., with formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.
Detection: Ultraviolet (UV) detection at a low wavelength (around 200-210 nm) is suitable due to the presence of the carboxyl chromophore. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (LC-MS) can also be used for more universal or sensitive detection.
Gas Chromatography (GC): GC is suitable for volatile compounds. Carboxylic acids can be analyzed directly by GC, but their high polarity often leads to poor peak shapes (tailing). sigmaaldrich.com Therefore, derivatization is frequently performed to convert the carboxylic acid into a more volatile and less polar ester (e.g., a methyl or silyl ester). shimadzu.com
Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is often used for the analysis of underivatized acids. For derivatized analytes, a less polar column may be appropriate.
Detection: A Flame Ionization Detector (FID) provides a robust and general-purpose detection method. For more definitive identification, a Mass Spectrometer (GC-MS) is used, which provides both retention time and mass spectral data. shimadzu.com
Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive technique used for monitoring reaction progress, checking purity, and determining appropriate solvent systems for column chromatography. A silica gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of acetic or formic acid to improve spot shape.
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Purpose |
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile with acid | UV (210 nm), MS | Purity assessment, quantification, purification |
| GC | Wax (e.g., Carbowax) | Helium or Hydrogen | FID, MS | Analysis of volatile impurities, analysis after derivatization |
| TLC | Silica Gel | Hexane/Ethyl Acetate with Acetic Acid | UV light, Staining Reagents | Reaction monitoring, purity check |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and conformational details.
For this compound, a single-crystal X-ray diffraction study would be expected to confirm:
The trans stereochemistry, with the fluorine atom and the carboxylic acid group in a 1,4-diequatorial position on the cyclohexane ring.
The chair conformation of the cyclohexane ring, which is the most stable arrangement. This has been observed in structurally similar compounds like trans-4-(phenoxymethyl)cyclohexanecarboxylic acid. uni-saarland.de
The precise C-F, C-C, and C-O bond lengths and the bond angles within the molecule.
The intermolecular interactions in the crystal lattice, particularly the hydrogen bonding network formed by the carboxylic acid groups, which typically form dimeric structures.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry and materials science. nih.govresearchgate.net These computational tools can analyze vast chemical spaces and identify patterns that would be imperceptible to human researchers, thereby accelerating the discovery of novel compounds with desired properties. nih.gov For trans-4-Fluorocyclohexanecarboxylic Acid, AI and ML can be leveraged in several key areas:
Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of derivatives of this compound. By inputting molecular descriptors, these models can estimate parameters such as solubility, lipophilicity, binding affinity to specific biological targets, and metabolic stability. arxiv.org This predictive capability allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of only the most promising candidates.
Generative Models for Novel Scaffolds: Generative adversarial networks (GANs) and recurrent neural networks (RNNs) are being employed to design novel molecular structures. nih.govmdpi.com Starting with the basic scaffold of this compound, these models can suggest modifications to the cyclohexane (B81311) ring or the carboxylic acid group to optimize for specific functions. nih.govresearchgate.net This approach can lead to the discovery of new molecules with enhanced therapeutic efficacy or improved material properties.
Scaffold-Focused Libraries: AI can be used to generate scaffold-focused chemical libraries, which are collections of molecules that share a common core structure. nih.govresearchgate.net By focusing on the this compound scaffold, researchers can systematically explore the chemical space around this core, leading to a deeper understanding of structure-activity relationships.
The integration of AI and ML into the design process for compounds related to this compound has the potential to significantly reduce the time and cost associated with the development of new drugs and materials.
Exploration of Novel Synthetic Pathways and Catalytic Systems
While established methods for the synthesis of this compound exist, the development of more efficient, selective, and sustainable synthetic routes remains an active area of research. Modern organic synthesis is increasingly focused on the use of novel catalysts and reagents to achieve transformations that were previously difficult or impossible.
Catalytic Systems for C-H Activation: Direct C-H activation is a powerful strategy in organic synthesis that allows for the formation of new bonds at positions that were previously unreactive. The development of catalysts that can selectively activate the C-H bonds of the cyclohexane ring in the presence of the carboxylic acid group could open up new avenues for the functionalization of this compound.
Flow Chemistry: The use of continuous flow reactors in organic synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The development of a continuous flow synthesis for this compound could lead to a more efficient and cost-effective manufacturing process.
The following table summarizes some modern catalytic approaches that could be explored for the synthesis of fluorinated cyclohexanecarboxylic acids:
| Catalytic Approach | Potential Application in Synthesis | Key Advantages |
| Organocatalysis | Enantioselective fluorination of cyclohexane precursors. | High stereoselectivity, mild reaction conditions. researchgate.net |
| Transition Metal Catalysis | C-H functionalization of the cyclohexane ring. | Access to novel derivatives, high efficiency. numberanalytics.com |
| Photocatalysis | Radical-based fluorination and carboxylation reactions. | Use of visible light as a sustainable energy source. |
| Biocatalysis | Enzymatic resolution of racemic mixtures or stereoselective synthesis. | High selectivity, environmentally friendly. |
Expansion into Emerging Therapeutic Areas and Materials Applications
The incorporation of fluorine into organic molecules can have a profound impact on their biological and physical properties. chemxyne.comtandfonline.com The fluorine atom in this compound can enhance metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity. tandfonline.comnih.gov These properties make it an attractive building block for the development of new therapeutic agents and advanced materials.
Emerging Therapeutic Areas: The unique properties conferred by the fluorine atom make this compound a valuable scaffold for drug discovery in a variety of therapeutic areas. Its enhanced membrane permeability could be beneficial for drugs targeting the central nervous system. researchgate.net Furthermore, the metabolic stability imparted by the C-F bond is a desirable feature for drugs that are susceptible to oxidative metabolism. tandfonline.comresearchgate.net The exploration of this compound and its derivatives as inhibitors of novel biological targets could lead to the development of new treatments for a range of diseases.
Liquid Crystals: Axially fluorinated cyclohexane derivatives are a promising class of materials for use in liquid crystal displays (LCDs) due to their negative dielectric anisotropy. researchgate.net While challenges such as the tendency to form smectic B mesophases have hindered their widespread application, the synthesis of new homologues with different side chains is an active area of research. researchgate.net this compound could serve as a key intermediate in the synthesis of novel liquid crystalline materials with optimized properties for next-generation displays. beilstein-journals.orgtcichemicals.com
Polymers and Advanced Materials: The incorporation of fluorinated monomers into polymers can lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties. This compound could be used as a monomer in the synthesis of novel fluorinated polyesters or polyamides with tailored properties for applications in electronics, aerospace, and biomedical devices.
Development of Advanced Analytical Techniques for Characterization
The precise characterization of this compound and its derivatives is crucial for understanding their structure-property relationships and for ensuring their quality and purity. The presence of the fluorine atom provides a unique handle for certain analytical techniques.
Advanced NMR Spectroscopy: Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful tool for the characterization of organofluorine compounds. wikipedia.orgoxinst.com The ¹⁹F nucleus has a high natural abundance and a large chemical shift dispersion, which makes ¹⁹F NMR a highly sensitive and informative technique. wikipedia.org Advanced multidimensional NMR techniques, such as ¹H-¹⁹F HETCOR, can be used to establish correlations between the fluorine atom and the protons on the cyclohexane ring, providing detailed structural information. numberanalytics.com These techniques are invaluable for determining the stereochemistry of the molecule and for studying its conformational dynamics. numberanalytics.com
Mass Spectrometry: Mass spectrometry is another essential tool for the characterization of organic molecules. For halogenated compounds like this compound, specific fragmentation patterns can be observed that provide information about the structure of the molecule. acs.orgacs.org High-resolution mass spectrometry can be used to determine the exact mass of the molecule, which can confirm its elemental composition. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for the separation and identification of organic acids in complex mixtures. ub.edushimadzu.comyoutube.com
The following table highlights advanced analytical techniques and their specific applications in the characterization of this compound:
| Analytical Technique | Specific Application | Information Obtained |
| Multidimensional ¹⁹F NMR | Structural elucidation and conformational analysis. | Through-bond and through-space correlations between ¹⁹F and other nuclei (¹H, ¹³C), stereochemistry. nih.govnumberanalytics.com |
| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition. | Exact mass and molecular formula. |
| Tandem Mass Spectrometry (MS/MS) | Structural characterization through fragmentation analysis. | Information on the connectivity of atoms and functional groups. |
| X-ray Crystallography | Determination of the three-dimensional structure in the solid state. | Precise bond lengths, bond angles, and crystal packing. |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for producing trans-4-fluorocyclohexanecarboxylic acid (FC) and its fluorinated analogs?
- FC can be synthesized via nucleophilic substitution or fluorination of pre-functionalized cyclohexane derivatives. For example, fluorinated analogs of WAY 100635 were prepared by substituting cyclohexanecarboxylic acid with fluorinated acids (e.g., 4-fluorobenzoic acid, this compound) in a multi-step reaction scheme involving coupling and radiolabeling with fluorine-18 . Purification often involves HPLC or column chromatography, with characterization by NMR, mass spectrometry, and autoradiography for radiolabeled compounds.
Q. How can the structural and electronic effects of the fluorine substituent on FC’s reactivity and stability be analyzed?
- Fluorine’s electronegativity and steric effects influence FC’s conformational stability and acid dissociation constant (pKa). Computational methods (e.g., DFT) and experimental techniques like X-ray crystallography (as used for trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid derivatives) can resolve substituent effects . Comparative studies with non-fluorinated analogs (e.g., trans-4-hydroxycyclohexanecarboxylic acid) highlight differences in hydrogen bonding and metabolic stability .
Q. What are standard protocols for assessing FC’s purity and stability in laboratory settings?
- Purity is validated via HPLC (≥95% purity) and GC-MS. Stability studies under varying pH, temperature, and light conditions are critical, as FC derivatives like [18F]FCWAY ([18F]4d) show metabolite formation (e.g., free carboxylic acids and fluoride release in blood), requiring metabolite correction in pharmacokinetic analyses .
Advanced Research Questions
Q. How does this compound compare to other fluorinated analogs in targeting 5-HT1A receptors?
- In vivo studies in rats demonstrate that [18F]FCWAY ([18F]4d) exhibits superior specific binding ratios (ROI/cerebellum-1: 17.2 for hippocampus) compared to [18F]FBWAY ([18F]4b) and [18F]MeFBWAY ([18F]4c). This is attributed to FC’s higher receptor affinity and slower brain efflux (biological half-life ~41 min). Blocking studies with 4a (WAY 100635) confirm receptor specificity, though partial blockade (30% at 50 nmol) necessitates co-injection of higher antagonist doses .
Q. What experimental strategies resolve contradictions in FC’s metabolic stability and blood-brain barrier (BBB) penetration data?
- Discrepancies arise from rapid blood clearance (half-life ~29 min for [18F]4d) versus sustained brain retention. Metabolite profiling (e.g., LC-MS for carboxylic acid metabolites) and dynamic PET imaging can distinguish intact FC derivatives from breakdown products. Autoradiography cross-validated with in vitro receptor density measurements improves quantification accuracy .
Q. How can FC’s pharmacokinetic properties be optimized for neuroimaging applications?
- Radiolabeling with fluorine-18 enhances imaging resolution, but rapid metabolism requires co-administration of carboxylesterase inhibitors to prolong half-life. Modifying the cyclohexane ring (e.g., alkylation at the 4-position, as in trans-4-ethylcyclohexanecarboxylic acid) may reduce enzymatic degradation while retaining receptor affinity .
Q. What are the challenges in correlating in vitro binding assays with in vivo FC behavior?
- In vitro assays (e.g., autoradiography) may overestimate binding due to static conditions, whereas in vivo studies account for dynamic factors like BBB efflux and protein binding. Using differential uptake ratios (DURs) normalized to body weight and receptor density improves cross-model comparability .
Methodological Guidance
Designing a receptor-binding study with FC derivatives:
- Use quantitative autoradiography to map 5-HT1A receptor distribution in brain sections. Validate with blocking studies (e.g., 200 nmol 4a for full receptor saturation) and correlate DURs with in vitro binding data .
Addressing fluorinated metabolite interference in pharmacokinetic analyses:
- Implement metabolite correction by separating plasma fractions via ultrafiltration or solid-phase extraction. Monitor fluoride release (common in FC derivatives) using ion-selective electrodes .
Optimizing FC’s synthetic yield for radiolabeling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
